Benzidine sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(4-aminophenyl)aniline;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.H2O4S/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;1-5(2,3)4/h1-8H,13-14H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXJIQNURSAHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
531-86-2, 92-87-5 (Parent) | |
| Record name | [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzidine sulphate | |
| Source | ChemIDplus | |
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Molecular Weight |
282.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21136-70-9, 531-86-2 | |
| Record name | [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21136-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzidine sulphate | |
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| Record name | BENZIDINE SULFATE | |
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| Record name | Benzidine sulphate | |
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| Record name | [[1,1'-biphenyl]-4,4'-diyl]diammonium sulphate | |
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| Record name | BENZIDINE SULFATE | |
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Synthetic Pathways and Chemical Transformations of Benzidine and Its Sulfate Salt
Fundamental Benzidine (B372746) Synthesis Routes
Benzidine is a manufactured chemical not found in nature, synthesized through a multi-step process primarily from nitrobenzene (B124822). ijarsct.co.in The synthesis involves the reduction of nitrobenzene to an intermediate, which then undergoes an acid-catalyzed rearrangement to form benzidine. ijarsct.co.inwikipedia.org
Reduction of Nitrobenzene to 1,2-Diphenylhydrazine (B7769752)
The initial step in benzidine synthesis is the reduction of nitrobenzene to 1,2-diphenylhydrazine (also known as hydrazobenzene). ijarsct.co.inwikipedia.org This reduction is typically carried out in an alkaline medium. britannica.comiarc.fr Common reducing agents for this transformation include zinc dust or iron powder in the presence of a caustic solution, such as sodium hydroxide (B78521). iarc.frcdc.govprepchem.com The reaction proceeds through intermediate stages, first forming azoxybenzene, then azobenzene (B91143), and finally 1,2-diphenylhydrazine. cdc.gov Controlling the reaction conditions, such as temperature and the gradual addition of reactants, is crucial to prevent the complete reduction to aniline. epa.gov
A summary of reagents used in the reduction of nitrobenzene to 1,2-diphenylhydrazine is presented in the table below.
| Reducing Agent | Alkaline Medium | Solvent | Notes |
| Zinc Dust | Sodium Hydroxide | Methanol (B129727)/Water | A vigorous reaction occurs, and the mixture is kept boiling by the successive addition of zinc. prepchem.com |
| Iron Powder | Caustic Soda | - | A batch process where a caustic soda solution is added to heated nitrobenzene and iron borings. cdc.gov |
| Zinc Powder | Alcoholic Alkali | Alcohol | The reaction can be stopped at the azobenzene stage, followed by reduction with zinc in an alcoholic alkali solution. cdc.gov |
Acid-Catalyzed Benzidine Rearrangement
The subsequent and defining step in the synthesis is the acid-catalyzed benzidine rearrangement. ijarsct.co.inresearchgate.net In this reaction, 1,2-diphenylhydrazine is treated with strong mineral acids, such as hydrochloric acid or sulfuric acid, which induces a rearrangement to form 4,4'-benzidine as the major product. wikipedia.orgbritannica.comrsc.org This intramolecular rearrangement is a classic example of a nih.govnih.gov sigmatropic reaction. wikipedia.org
The reaction is known to produce minor isomers as byproducts, including diphenyline, ortho-benzidine, and ortho-semidine. rsc.org The exact mechanism of the benzidine rearrangement has been a subject of extensive study in organic chemistry. wikipedia.org It is understood to be an intramolecular process, as demonstrated by crossover experiments. youtube.com The reaction is thought to proceed through a concerted pathway. chem-station.com
Key aspects of the acid-catalyzed benzidine rearrangement:
Reactant: 1,2-Diphenylhydrazine ijarsct.co.in
Catalyst: Strong mineral acids (e.g., HCl, H₂SO₄) wikipedia.org
Major Product: 4,4'-Benzidine rsc.org
Minor Products: Diphenyline, ortho-benzidine, ortho-semidine rsc.org
Reaction Type: nih.govnih.gov Sigmatropic Rearrangement wikipedia.org
Electrochemical Synthesis Approaches for Benzidine
More contemporary methods for benzidine synthesis involve electrochemical approaches. These methods offer an alternative to traditional chemical reductions. One such method is the electrolysis of an alkaline emulsion of nitrobenzene using an iron cathode, which can yield hydrazobenzene (B1673438) with high efficiency. This intermediate is then subjected to the acid-catalyzed rearrangement. epa.gov
Recent research has also demonstrated the direct electrochemical synthesis of symmetrical benzidines through the dehydrogenative cross-coupling of two N,N-disubstituted anilines. This approach is advantageous as it proceeds under mild conditions without the need for chemical oxidizing agents or transition metal catalysts. researchgate.net Another electrochemical method involves the anodic coupling of N-protected anilines to form benzidines. mdpi.com
The table below summarizes some electrochemical approaches to benzidine synthesis.
| Starting Material | Electrode | Conditions | Key Feature |
| Nitrobenzene | Iron Cathode | Alkaline emulsion, followed by acid treatment | High yield of hydrazobenzene intermediate. epa.gov |
| N,N-disubstituted anilines | - | Mild conditions, no oxidizing agents | Direct synthesis of symmetrical benzidines. researchgate.net |
| N-protected anilines | - | Anodic coupling | Access to benzidine through electrochemical methods. mdpi.com |
| Sodium 4-diphenylamine sulfonate | Glassy Carbon | In situ electrosynthesis at various pH values | Produces a water-soluble benzidine derivative. acs.org |
Formation and Isolation of Benzidine Sulfate (B86663)
Benzidine is a diacidic base and readily forms salts with mineral acids. ijarsct.co.in For industrial and analytical purposes, it is often isolated as its sulfate or hydrochloride salt. iarc.frchemicalbook.com The conversion to these salts is often preferred as it can aid in purification and handling. iarc.fr
Precipitation Methods for Benzidine Sulfate
This compound is a white crystalline powder or flaky crystal that is very slightly soluble in water, dilute acids, and alcohol. chemicalbook.comchemicalbook.com This low solubility is the basis for its precipitation from solution.
One common method involves adding sulfuric acid to a solution of benzidine or its hydrochloride salt. prepchem.comgoogle.com In a typical laboratory preparation, after the benzidine rearrangement is complete, sulfuric acid is added to the acidic solution of benzidine hydrochloride to precipitate this compound. prepchem.com
In industrial processes, a solution of benzidine hydrochloride can be treated with sulfuric acid. google.com To improve the purity of the precipitated this compound, a process involving the salting out of benzidine hydrochloride with sodium chloride prior to the addition of a sulfuric acid-hydrochloric acid mixture has been developed. This minimizes the occlusion of impurities in the final product. google.com The this compound precipitate can then be collected by filtration. prepchem.com The use of benzidine for the precipitation of sulfate ions is also a known analytical method. tandfonline.comportlandpress.com
A study on the conditions for the precipitation of this compound for analytical purposes found that the pH of the solution influences the precipitation. portlandpress.com The presence of chloride ions can also increase the solubility of this compound. portlandpress.com
Derivatization and Chemical Modification of Benzidine Structures
The chemical structure of benzidine, with its two primary amino groups, allows for a variety of derivatization and modification reactions. These reactions are often employed for analytical purposes or to synthesize new compounds with specific properties.
One of the most significant reactions of benzidine is diazotization. The two amino groups can react with nitrous acid to form a tetrazonium salt. This bis(diazonium) salt is a key intermediate in the synthesis of a wide range of direct azo dyes. ijarsct.co.inbritannica.com
Benzidine can also undergo N-acetylation with acetic anhydride (B1165640) to produce N-acetylbenzidine and N,N'-diacetylbenzidine. chemcess.com For analytical applications, particularly for gas chromatography (GC), chemical derivatization is often necessary to improve chromatographic performance and detection. nih.govcdc.gov Common derivatizing agents include pentafluoropropionic anhydride and heptafluorobutyric anhydride, which convert the amino groups to their corresponding amides. nih.govepa.gov
Other derivatization strategies include reacting benzidine with 2-naphthol-3,6-disulphonic acid (R-salt) after diazotization to produce a colored derivative for high-performance liquid chromatography (HPLC) analysis. tandfonline.com Additionally, water-soluble N-polyhydroxyalkyl benzidine derivatives have been synthesized, which have applications in staining for peroxidase. researchgate.net
The table below provides examples of benzidine derivatization.
| Reagent | Type of Reaction | Product/Application |
| Nitrous Acid | Diazotization | Tetrazonium salts for azo dye synthesis. ijarsct.co.in |
| Acetic Anhydride | N-Acetylation | N-acetylbenzidine and N,N'-diacetylbenzidine. chemcess.com |
| Pentafluoropropionic Anhydride | Acylation | Derivatization for GC/MS analysis. nih.gov |
| Heptafluorobutyric Anhydride | Acylation | Derivatization for GC/ECD analysis. nih.gov |
| 2-Naphthol-3,6-disulphonic acid (R-salt) | Diazotization and Coupling | Colored derivative for HPLC analysis. tandfonline.com |
| Glucose/Fructose | - | N-polyhydroxyalkyl benzidine derivatives for peroxidase staining. researchgate.net |
Reactions Involving Amino Groups for Azo Dye Synthesis (Focus on Chemical Process)
The synthesis of azo dyes from benzidine is a cornerstone of its industrial application. This process hinges on the transformation of its primary aromatic amino groups into highly reactive diazonium salts, which then couple with other aromatic compounds to form the characteristic azo linkage (-N=N-).
The fundamental process involves two main stages: diazotization and coupling. conscientiabeam.com Since benzidine is a bifunctional aromatic amine, it undergoes a process known as tetrazotization, where both amino groups are converted into diazonium salts. canada.ca
Diazotization:
The diazotization of benzidine is typically carried out in a cold aqueous solution of a mineral acid, such as hydrochloric acid or sulfuric acid, by the addition of sodium nitrite (B80452) (NaNO₂). canada.ca The temperature is crucial and must be maintained at 0-5 °C to prevent the unstable diazonium salt from decomposing. canada.ca The nitrous acid (HNO₂), generated in situ from the reaction of sodium nitrite with the mineral acid, is the key reagent. canada.ca
The mechanism proceeds as follows:
Nitrous acid is protonated by the strong mineral acid.
The protonated nitrous acid loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).
The primary amino group of benzidine acts as a nucleophile and attacks the nitrosonium ion, forming an N-nitroso compound. canada.ca
This is followed by tautomerization and subsequent protonation and elimination of a water molecule to yield the diazonium salt. canada.ca
This process occurs at both amino groups of the benzidine molecule, resulting in a tetrazonium salt. The reactivity of the two diazonium groups can differ, with the first group coupling more vigorously than the second. This difference in reactivity allows for the synthesis of both symmetrical and asymmetrical azo dyes. iarc.fr For symmetrical dyes, the tetrazotized benzidine is coupled with two equivalents of the same coupling component. For asymmetrical dyes, the coupling reactions are performed sequentially with different coupling components. iarc.frimrpress.com
Coupling Reaction:
The resulting tetrazonium salt is a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components (e.g., phenols, naphthols, and aromatic amines), via an electrophilic aromatic substitution reaction. nih.gov This reaction typically occurs at the para-position of the coupling component, unless this position is already occupied. The coupling with phenols is generally carried out in a mild alkaline medium, while coupling with amines is performed in a weakly acidic medium.
The synthesis of Congo Red, the first direct dye for cotton, is a classic example of a symmetrical azo dye derived from benzidine. It is formed by coupling tetrazotized benzidine with two equivalents of 1-aminonaphthalene-4-sulfonic acid (naphthionic acid). imrpress.com
Table 1: Examples of Azo Dyes Derived from Benzidine
| Dye Name | CAS Number | Molecular Formula | Chemical Structure | Coupling Component(s) |
| Direct Blue 6 | 2602-46-2 | C₃₂H₂₀N₆Na₄O₁₄S₄ | H-acid (1-amino-8-naphthol-3,6-disulfonic acid) | |
| Direct Brown 95 | 16071-86-6 | C₃₇H₂₇N₇O₈S | Salicylic acid and Gamma acid (7-amino-1-naphthol-3-sulfonic acid) | |
| Direct Black 38 | 1937-37-7 | C₃₄H₂₅N₉Na₂O₇S₂ | H-acid (1-amino-8-naphthol-3,6-disulfonic acid), m-phenylenediamine, and aniline | |
| Congo Red | 573-58-0 | C₃₂H₂₂N₆Na₂O₆S₂ | Naphthionic acid (1-aminonaphthalene-4-sulfonic acid) |
Note: The structures are simplified representations.
Substitution Reactions of Biphenyl (B1667301) Core
The biphenyl core of benzidine is susceptible to electrophilic aromatic substitution reactions, similar to other aromatic compounds. The amino groups are strong activating, ortho-, para-directing groups. However, under certain conditions, substitution can be directed to other positions.
Nitration:
The nitration of benzidine, particularly as this compound, can be achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid. lkouniv.ac.in The presence of sulfuric acid facilitates the formation of the nitronium ion (NO₂⁺), which is the active electrophile. lkouniv.ac.in Due to the protonation of the amino groups in the strongly acidic medium, they become deactivating and meta-directing. Consequently, the nitration of benzidine in the presence of sulfuric acid results in the nitro groups entering the meta-position with respect to the amino groups. ijarsct.co.inresearchgate.net
Halogenation:
Benzidine can undergo halogenation reactions such as chlorination and bromination. These reactions are typical electrophilic aromatic substitutions. The reaction with chlorine or bromine is often facilitated by a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uk The catalyst polarizes the halogen molecule, increasing its electrophilicity and enabling it to be attacked by the electron-rich benzene (B151609) rings of benzidine. libretexts.org The substitution occurs on the aromatic rings of the biphenyl core.
Table 2: Selected Substitution Reactions of the Benzidine Biphenyl Core
| Reaction | Reagents and Conditions | Product(s) | Description |
| Nitration | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | 2-Nitrobenzidine, 2,2′-Dinitrobenzidine | The nitro groups are introduced onto the aromatic rings. In the presence of sulfuric acid, meta-substitution with respect to the amino groups is favored. ijarsct.co.inresearchgate.net |
| Bromination | Bromine (Br₂), Lewis Acid Catalyst (e.g., FeBr₃) | Brominated benzidine derivatives | Bromine atoms are substituted onto the aromatic rings of the biphenyl core through electrophilic aromatic substitution. |
| Chlorination | Chlorine (Cl₂), Lewis Acid Catalyst (e.g., FeCl₃) | Chlorinated benzidine derivatives | Chlorine atoms are substituted onto the aromatic rings of the biphenyl core through electrophilic aromatic substitution. chemguide.co.uk |
Formation of Polymeric Structures from Benzidine Monomers
Benzidine and its derivatives are valuable monomers in the synthesis of high-performance aromatic polymers, such as polyamides and polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, which are imparted by the rigid biphenyl unit in the polymer backbone.
Polyamides:
Aromatic polyamides, or aramids, can be synthesized through the polycondensation of aromatic diamines like benzidine with aromatic dicarboxylic acids or their derivatives (e.g., diacid chlorides). orientjchem.orgchemistryviews.org The reaction forms amide linkages (-CO-NH-) between the monomer units. For instance, new polyamides have been prepared by the polycondensation of a dicarboxylic acid monomer with benzidine, using triphenylphosphite and pyridine (B92270) as condensing agents in a solvent like N-methyl-2-pyrrolidone (NMP). orientjchem.org The resulting polyamides often exhibit high thermal stability and high glass transition temperatures (Tg). orientjchem.org For example, a polyamide derived from benzidine showed higher thermal stability compared to those derived from more flexible diamines like 4,4'-methylenedianiline (B154101) and 4,4'-oxydianiline. orientjchem.org Photoluminescence studies have also revealed that polyamides derived from benzidine can exhibit blue emissions due to their highly conjugated systems. researchgate.netresearchgate.net
Polyimides:
Polyimides are another class of high-performance polymers synthesized from diamines. The process typically involves a two-step polycondensation reaction between a diamine, such as benzidine or its substituted derivatives, and a tetracarboxylic dianhydride. tandfonline.comresearchgate.net The first step, usually conducted at low temperatures, yields a soluble poly(amic acid) precursor. In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical cyclodehydration, which forms the stable imide rings.
A variety of dianhydrides, such as pyromellitic dianhydride (PMDA), and substituted benzidines, like 2,2′-bis(trifluoromethyl)benzidine (TFMB) and 3,3′-di-tert-butylbenzidine, have been used to synthesize soluble polyimides with high glass transition temperatures, excellent thermal stability, and good mechanical properties. researchgate.netresearchgate.netmdpi.com For example, polyimides prepared from 3,3′-di-tert-butylbenzidine and various aromatic dianhydrides were found to be amorphous, soluble in common organic solvents, and thermally stable up to 500 °C. researchgate.net
Table 3: Examples of Polymeric Structures from Benzidine Monomers
| Polymer Type | Diamine Monomer | Co-monomer (Dicarboxylic Acid/Dianhydride) | Polymerization Method/Conditions | Key Properties of Resulting Polymer |
| Polyamide | Benzidine | Aromatic dicarboxylic acids | Polycondensation using triphenylphosphite/pyridine in NMP at 100°C. orientjchem.org | High thermal stability, high glass transition temperature (Tg >258°C), blue photoluminescence. orientjchem.orgresearchgate.net |
| Polyamide | Benzidine | Dienes and Carbon Monoxide (CO) | Palladium-catalyzed polymerization with PdI₂/Xantphos in THF at 120°C. chemistryviews.org | High molecular weight, good thermal resistance, and improved solubility. chemistryviews.org |
| Polyimide | 3,3′-di-tert-butylbenzidine | Pyromellitic dianhydride (PMDA), Biphenyltetracarboxylic dianhydride (BPDA) | Two-step polycondensation via poly(amic acid). | Soluble in organic solvents, high Tg (>330°C), thermally stable up to 500°C, tough and flexible films. researchgate.net |
| Polyimide | 2,2′-bis(trifluoromethyl)benzidine (TFMB) | Hydrogenated pyromellitic dianhydride (H-PMDA) | Modified one-pot polymerization in γ-butyrolactone. mdpi.com | High molecular weight, high optical transparency, high glass transition temperatures. mdpi.com |
| Polyimide | Benzidine | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BCDA) | Polycondensation in N-methyl pyrrolidinone (NMP) at elevated temperatures. tandfonline.comtandfonline.com | Thermally stable to above 320°C, soluble in polar solvents like DMSO and NMP. tandfonline.com |
Theoretical and Computational Chemistry Studies of Benzidine Sulfate
Quantum Chemical Calculations of Benzidine (B372746) and its Derivatives
Quantum chemical calculations have become indispensable for predicting the properties and reactivity of molecules. For benzidine and its derivatives, these methods have been applied to understand their fundamental electronic nature and the energetic landscapes of their transformations.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has been widely applied to the study of benzidine and its derivatives to analyze their reactivity and electronic properties. researchgate.net DFT-based calculations of global reactivity profiles, including electronegativity, chemical hardness, and electrophilicity index, have been used to gain deeper insights into the nature of these compounds. researchgate.net
Theoretical studies using the B3LYP/6-31G* level of theory, which incorporates both Hartree-Fock and DFT exchange functionals, have been employed to calculate these reactivity descriptors. researchgate.net Furthermore, DFT and its time-dependent form (TD-DFT) have been utilized to explore the relationship between the molecular structure of benzidine derivatives and their photovoltaic properties. researchgate.net These calculations help in understanding the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the energy gap (Eg), which are crucial for electron absorption and transfer processes. researchgate.net For instance, DFT calculations have been performed on a series of benzidine derivatives to predict their HOMO-LUMO energies and band gaps, providing valuable data for the design of new organic materials. researchgate.net
Table 1: Calculated Electronic Properties of Benzidine Derivatives Using DFT This interactive table provides data on the calculated HOMO, LUMO, and energy gaps for different benzidine derivatives as determined by DFT studies.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |
|---|---|---|---|
| Derivative 2 | -6.012 | -1.307 | 4.705 |
| Derivative 4a | -5.485 | -1.806 | 3.679 |
| Derivative 4b | -5.109 | -2.103 | 3.006 |
Data sourced from a study utilizing the B3LYP/6-311G(2d,2p) basis set. researchgate.net
Understanding the mechanism of a chemical reaction requires detailed knowledge of the energies of reactants, products, and the transition states that connect them. Computational studies have been pivotal in mapping the potential energy surfaces for the benzidine rearrangement. The effect of pressure on the acid-catalyzed rearrangement of 2-chloro-2'-methylhydrazobenzene has been studied, revealing activation parameters for both one-proton and two-proton mechanisms. kyoto-u.ac.jp These parameters, including activation energy (E), entropy of activation (ΔS), and volume of activation (ΔV*), provide crucial information about the nature of the transition states. kyoto-u.ac.jp For example, a negative volume of activation for the one-proton mechanism suggests a compact, polar, and strongly solvated transition state. kyoto-u.ac.jp
Computational chemistry has also been employed to investigate the energetics of rearrangements mediated by transition metals. In the reaction of 1,2-diphenylhydrazine (B7769752) with a ruthenium complex, which results in a selective rearrangement to ortho-semidine, computational methods were used to probe the energetics of the transformation. rsc.org These studies help to rationalize why certain products are formed exclusively and provide insight into the energetic landscape of the reaction system. rsc.org
Table 2: Activation Parameters for the Rearrangement of 2-chloro-2'-methylhydrazobenzene This interactive table summarizes the experimentally determined activation parameters for the one-proton and two-proton catalyzed rearrangement mechanisms.
| Mechanism | Activation Energy (E*) (kcal/mole) | Entropy of Activation (ΔS*) (e.u.) | Volume of Activation (ΔV*) (cm³/mole) |
|---|---|---|---|
| One-Proton Mechanism | 22.2 | -1.6 | -6.8 |
| Two-Proton Mechanism | 18.0 | -12.4 | -3.2 |
Data sourced from a study on the effect of pressure on the acid-catalyzed rearrangement. kyoto-u.ac.jp
Density Functional Theory (DFT) for Electronic Structure
Mechanistic Investigations of Benzidine Rearrangement
The benzidine rearrangement is not a single reaction but a collection of related transformations that can yield up to five different products. The exact mechanism has been a subject of debate for over a century, with computational studies playing a key role in evaluating the plausibility of various proposed pathways.
The acid-catalyzed benzidine rearrangement can proceed through pathways that are first-order (one-proton mechanism) or second-order (two-proton mechanism) with respect to the acid concentration. kyoto-u.ac.jp The operative mechanism often depends on the substituents present on the hydrazobenzene (B1673438) skeleton. rsc.org For hydrazobenzene itself, the rearrangement rate is second order in acid concentration. kyoto-u.ac.jp However, for substrates with certain substituents, particularly in the 2,2'-positions like dimethyl, dimethoxy, or dibromo groups, the reaction order can fall to one, or a concurrence of first- and second-order reactions is observed. kyoto-u.ac.jprsc.org
An alternative to the polar (heterolytic) mechanisms involves the formation of radical intermediates. One proposed mechanism suggests that the acid-catalyzed benzidine rearrangement proceeds via cation radical intermediates. researchgate.net These intermediates are thought to arise from a rapid electron transfer from a nitrogen atom of the hydrazo compound to a proton. researchgate.net This pathway allows for radical C-C bond formations and homolytic N-N bond cleavages, contrasting with the heterolytic bond fissions of the Polar Transition State theory. researchgate.net
Experimental evidence supports the existence of these intermediates. The reactions of several hydrazobenzene derivatives in liquid sulfur dioxide have been shown to produce products via intermediate cation radicals, which were subsequently studied using ultraviolet (UV) and electron spin resonance (ESR) spectroscopy. rsc.org Some theories propose that after the initial N-N bond cleavage, the resulting cation radicals form a complex, analogous to a Dewar π-complex, which is held within a "solvent cage" and can then collapse to the observed products. caltech.edu
The benzidine rearrangement is often described in the language of pericyclic reactions, specifically as a sigmatropic rearrangement. The formation of the main product, benzidine, from hydrazobenzene is considered a caltech.educaltech.edu-sigmatropic shift. researchgate.netic.ac.uk However, the formation of other products, such as diphenylines and semidines, involves different types of sigmatropic shifts, and their mechanisms have been a subject of detailed computational investigation. researchgate.netresearchgate.netrsc.org
DFT calculations have been instrumental in elucidating these complex pathways. researchgate.netrsc.org Computational results have demonstrated that the formation of different isomers can be explained by a cascade of sigmatropic shifts. For example:
o-Semidine rearrangement is proposed to involve a novel N researchgate.netillinois.edu-sigmatropic shift. researchgate.netrsc.org
p-Semidine rearrangement is thought to proceed through tandem N researchgate.netillinois.edu/N researchgate.netillinois.edu-sigmatropic shifts. researchgate.netrsc.org
Diphenyline rearrangement likely occurs via a cascade of N researchgate.netillinois.edu followed by illinois.eduillinois.edu-sigmatropic shifts. researchgate.netrsc.org
These computational models propose that the key N researchgate.netillinois.edu-sigmatropic shift is the rate-determining step and is consistent with kinetic isotope effect measurements. researchgate.netrsc.org This combined experimental and theoretical approach has provided new insights, suggesting, for instance, a suprafacial symmetry-allowed N researchgate.netillinois.edu-sigmatropic shift with an inversion of configuration at the migrating nitrogen atom. researchgate.net The debate on whether these rearrangements are concerted or stepwise continues, with kinetic isotope effect calculations suggesting a multi-step mechanism that proceeds through a biradical π-complex but behaves in some respects like a concerted caltech.educaltech.edu rearrangement. ic.ac.uk
Table 3: Proposed Sigmatropic Shifts in Benzidine Rearrangements This interactive table summarizes the computationally proposed sigmatropic shift mechanisms for the formation of various rearrangement products.
| Rearrangement Product | Proposed Sigmatropic Shift Mechanism |
|---|---|
| p-Benzidine | caltech.educaltech.edu-sigmatropic shift |
| o-Benzidine | illinois.eduillinois.edu-sigmatropic shift |
| Diphenyline | Cascade N researchgate.netillinois.edu/ illinois.eduillinois.edu-sigmatropic shifts |
| o-Semidine | N researchgate.netillinois.edu-sigmatropic shift |
| p-Semidine | Tandem N researchgate.netillinois.edu/N researchgate.netillinois.edu-sigmatropic shifts |
Data sourced from DFT computational studies. researchgate.netrsc.orgrsc.org
Radical and Cation Radical Intermediates
Structure-Reactivity Relationships in Benzidine Frameworks (Excluding Prohibited Content)
Theoretical and computational chemistry provide powerful tools for understanding the intricate relationship between the molecular structure of benzidine derivatives and their chemical reactivity. Density Functional Theory (DFT) is a particularly prominent method used to analyze these relationships, offering insights into the electronic structure, reactivity descriptors, and stereochemical nuances of the benzidine framework. researchgate.netresearchgate.netbiochempress.com By modeling the molecule and its derivatives, researchers can predict and explain their behavior in chemical reactions, which is crucial for designing new materials and understanding molecular interactions. africaresearchconnects.comberkeley.edu
Influence of Substituents on Electronic Properties
The electronic properties of the benzidine framework can be systematically tuned by introducing various substituent groups onto the aromatic rings. These substituents, depending on their electron-donating or electron-withdrawing nature, can significantly alter the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.complos.org The energies of these orbitals and the resulting HOMO-LUMO energy gap (Egap) are critical in determining the molecule's electronic behavior, optical properties, and charge transport capabilities. mdpi.comresearchgate.net
Electron-donating groups (EDGs), such as methyl (-CH3) or methoxy (B1213986) (-OCH3), generally increase the energy of the HOMO and LUMO levels. plos.org This enhancement can increase the nucleophilicity of the amino groups. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2), tend to lower the HOMO and LUMO energy levels, which can reduce the energy gap. mdpi.com A smaller HOMO-LUMO gap is often advantageous for charge transport and can lead to red-shifted absorption spectra. mdpi.comresearchgate.netnih.gov
Theoretical studies, often employing DFT and its time-dependent form (TD-DFT), have systematically investigated these effects. For example, calculations on a series of benzothiazole (B30560) derivatives showed that substituting an electron-withdrawing -NO2 group significantly lowered both HOMO and LUMO energies compared to an electron-donating -CH3 group, resulting in a smaller energy gap. mdpi.com Similarly, in studies of aryldimesityl boranes, electron-releasing substituents were found to increase the LUMO energy, while electron-withdrawing groups decreased it, thereby modulating the electron transport character of the molecules. plos.org The strategic placement of different substituents allows for the fine-tuning of the electronic structure to achieve desired properties for applications in materials science, such as organic electronics. africaresearchconnects.comresearchgate.net
| Compound/Derivative | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) |
|---|---|---|---|---|
| Benzidine (Base) | -H | -4.85 | -0.15 | 4.70 |
| Benzidine Derivative 1 | -CH3 (EDG) | -4.76 | -0.18 | 4.58 |
| Benzidine Derivative 2 | -OCH3 (EDG) | -4.70 | -0.12 | 4.58 |
| Benzidine Derivative 3 | -NO2 (EWG) | -5.95 | -2.25 | 3.70 |
| Dipyrenyl-bearing Benzidine | Pyrene (Aromatic EWG) | -5.23 | -2.22 | 3.01 |
Stereochemical Considerations and Planarity
The stereochemistry of the benzidine framework is dominated by the rotational freedom around the single bond connecting the two phenyl rings. chemrxiv.org While biphenyl (B1667301) itself prefers a twisted conformation in the gas phase, the degree of planarity in benzidine and its derivatives is a balance between electronic effects, which favor a more planar (conjugated) system, and steric effects, which favor a more twisted structure. researchgate.net The planarity of the molecule is a crucial factor influencing its electronic properties and biological activity. researchgate.netbiochempress.com
The introduction of substituents, particularly at the ortho positions (positions 2, 2', 6, and 6'), has a profound impact on the molecule's conformation. ru.ac.bd Bulky ortho substituents introduce significant steric hindrance, which forces the phenyl rings to twist relative to each other, increasing the dihedral angle between them. ru.ac.bd This deviation from planarity disrupts the π-conjugation across the biphenyl system, which can alter its electronic and optical properties. acs.org For example, computational studies on 2,2'-dimethylbenzidine (B1662071) suggest that the methyl groups force the phenyl rings into a more twisted conformation compared to unsubstituted benzidine. This restricted rotation due to bulky ortho groups can lead to a specific type of stereoisomerism known as atropisomerism, where the rotational isomers can be stable and separable. ru.ac.bd
The energy barrier to rotation around the central C-C bond is a key parameter determined through computational studies. For benzidine itself, this rotational barrier is relatively low, calculated to be between 0 and 2.61 kcal/mol, allowing for considerable conformational freedom. chemrxiv.org However, for substituted derivatives, especially those with bulky ortho groups, this barrier can be significantly higher, ranging from 18-20 kcal/mol in some substituted biphenyl systems. acs.orgmdpi.comnih.gov DFT calculations are frequently used to model the potential energy surface as a function of the dihedral angle, revealing the most stable conformations and the energy required to interconvert between them. biochempress.commdpi.com In the solid state, such as in benzidine dihydrochloride (B599025) crystals, packing forces and hydrogen bonding networks also play a significant role in determining the final conformation and the relative orientation of the cations in crystal stacks.
| Compound | Substituent(s) | Rotational Barrier (kcal/mol) | Note |
|---|---|---|---|
| Benzidine | None | 0 - 2.61 | Low barrier, high rotational freedom. |
| N-benzhydrylformamide (BHFA) | ortho-H | ~2.5 | Reference for substituted aryl rotation. |
| ortho-fluoro-BHFA | ortho-F | ~5.8 | Increased barrier with small halogen. |
| ortho-chloro-BHFA | ortho-Cl | ~8.7 | Significant increase with larger halogen. |
| ortho-iodo-BHFA | ortho-I | ~9.8 | Largest barrier due to bulky halogen. |
Environmental Fate and Degradation Mechanisms of Benzidine and Its Salts
Biodegradation Processes
The biological breakdown of benzidine (B372746) is a key factor in its environmental persistence. This process is primarily mediated by microorganisms in soil and water, as well as in engineered systems like wastewater treatment plants.
Microbial Degradation in Water and Soil Systems
In both aquatic and terrestrial environments, microbial populations play a significant role in the degradation of benzidine. canada.ca The rate of this breakdown can vary considerably depending on environmental conditions. For instance, the estimated half-life for the biodegradation of benzidine in surface water ranges from 31 to 192 hours, while in groundwater, it is estimated to be between 96 and 384 hours. canada.ca In soil, benzidine is subject to microbial degradation, with one study showing that only 20.6% of the initial amount remained after four weeks of incubation. cdc.gov However, other research suggests that the half-life of benzidine in soil can be much longer, potentially ranging from 3 to 8 years. cdc.gov
The adsorption of benzidine to soil and sediment particles is a critical factor influencing its bioavailability and subsequent degradation. This adsorption is favored by low pH and is highly correlated with the surface area of the soil or sediment. canada.ca While benzidine binds quickly to soils and sediments, information on the bioavailability of these bound residues is limited. canada.ca
Estimated Biodegradation Half-lives of Benzidine
| Environmental Compartment | Estimated Half-life |
|---|---|
| Surface Water | 31 - 192 hours canada.ca |
| Groundwater | 96 - 384 hours canada.ca |
| Soil (Aerobic) | 48 - 192 hours canada.ca |
Role of Acclimated Sludges in Degradation
Wastewater treatment plants, particularly those with activated sludge systems, can be effective in degrading benzidine, especially when the microbial communities have been acclimated to the compound. cdc.govnih.gov Acclimated sludges have demonstrated the ability to completely degrade continuous low doses of benzidine (≤1 mg/L). cdc.govnih.gov Studies have shown that the extent of biodegradation is often greater at lower benzidine concentrations. nih.gov For example, at concentrations of 0.5 and 1 mg/L, biodegradation was nearly complete after one week and fully complete after three weeks. nih.gov At higher concentrations of 5 and 10 mg/L, 94% and 77% of the benzidine was biodegraded after seven weeks, respectively. nih.gov
However, at very high concentrations, benzidine can be inhibitory or toxic to the microorganisms in the sludge, which can reduce the efficiency of the degradation process. epa.govepa.gov
Biodegradation of Benzidine by Activated Sludge
| Initial Benzidine Concentration | Percent Depletion (after 6 hours) |
|---|---|
| 10 mg/L | 35% - 88% nih.gov |
| 20 mg/L | 11% - 93% nih.gov |
| 40 mg/L | 21% - 60% nih.gov |
| 100 mg/L | 9% - 55% nih.gov |
Enzymatic Biotransformation Pathways (e.g., Azoreductase Activity)
The breakdown of benzidine by microorganisms involves specific enzymatic pathways. Peroxidases, including those found in various organisms, can catalyze the oxidation of benzidine. nih.govosti.gov This enzymatic oxidation generates reactive intermediates. nih.govosti.gov In the context of benzidine-based dyes, which can be a source of benzidine in the environment, azoreductases play a crucial role. researchgate.net These enzymes are responsible for cleaving the azo bonds in the dye molecules, which can lead to the release of free benzidine. researchgate.net
The metabolism of benzidine in some organisms can proceed through a sequence of acetylation and hydroxylation steps. This can involve the formation of N-acetylbenzidine and N,N′-diacetylbenzidine, followed by hydroxylation to produce compounds like N-hydroxy-N,N′-diacetylbenzidine. aacrjournals.org
Identification of Biodegradation Products (Excluding Health Relevance)
The microbial degradation of benzidine results in the formation of various intermediate and final products. Some of the identified biodegradation products include methylated and acetylated metabolites. publications.gc.ca More specific compounds identified in various studies include 4,4'-di-hydroxybiphenyl, N-hydroxybenzidine, 4-hydroxy-phenylamine, 4-aminobiphenyl, 3-hydroxybenzidine, 4-amino-4'-nitrobiphenyl, aniline, N,N'-dihydroxybenzidine, phenol (B47542), and catechol. nih.gov The formation of a polymer-like substance has also been observed during the chlorination of benzidine in a sewage treatment plant. publications.gc.ca
Abiotic Degradation Pathways
In addition to biological processes, non-biological pathways also contribute to the breakdown of benzidine in the environment. These processes are primarily driven by chemical and photochemical reactions.
Photodegradation under Environmental Conditions
Benzidine can undergo photodegradation, or breakdown by light, in the environment. It absorbs light in the environmental UV spectrum, making it susceptible to direct photolysis. nih.govcdc.gov The half-life of benzidine when irradiated with UV light in a methanol (B129727) solution was found to be 2 hours. ymparisto.fi In another study, when adsorbed on silica (B1680970) gel and exposed to radiation greater than 290 nm for 17 hours, 40.8% of the benzidine degraded. ymparisto.fi
In aqueous environments, photodegradation can be a significant removal mechanism. When aerated solutions of benzidine were exposed to a xenon lamp, the compound completely degraded within 12 hours. ymparisto.fi The presence of certain catalysts can enhance the photodegradation process. nih.govresearchgate.netresearchgate.net Studies using catalysts like titanium dioxide (TiO2) and zinc oxide (ZnO) have shown that they can promote the breakdown of benzidine under irradiation. nih.govresearchgate.netresearchgate.net The degradation products identified from photodegradation studies include 4'-nitro-4-biphenylamine, tetrahydroxybiphenyl, and 4,4'-dinitrobiphenyl. nih.govresearchgate.netcapes.gov.br
Oxidation by Metal Cations and Clays (B1170129) in Aquatic Environments
The oxidation of benzidine in aquatic environments is significantly influenced by the presence of metal cations and clay minerals. cdc.govcanada.caepa.gov These components can act as catalysts, facilitating the transformation of benzidine into various oxidized species. cdc.govcanada.caepa.gov
Metal cations, particularly those with higher oxidation states such as iron(III) (Fe³⁺) and manganese(IV) (Mn⁴⁺), play a crucial role in the oxidation of benzidine. cdc.govresearchgate.net The process involves the transfer of electrons from the benzidine molecule to the metal cation, resulting in the formation of a benzidine radical cation. researchgate.net This radical cation is a colored species, often appearing blue, and is a key intermediate in the further degradation of benzidine. cdc.govresearchgate.net While it has been observed that cations in solution can oxidize benzidine, these observations were often made in the presence of clay slurries. cdc.gov It has not been definitively shown that ambient concentrations of cations in natural or wastewater will significantly oxidize benzidine on their own. cdc.gov
Clay minerals, such as montmorillonite (B579905), kaolinite, and illite, provide surfaces that can enhance the oxidation of benzidine. cdc.govresearchgate.net The mechanism of oxidation on clay surfaces is complex and can involve several processes. The iron(III) present within the silicate (B1173343) lattice of the clay and aluminum(III) at the crystal edges can act as electron acceptors, oxidizing adsorbed benzidine to the blue radical cation. cdc.gov The acidity of the clay surface also plays a role; at lower pH values, benzidine is more readily protonated, and the resulting cations are strongly adsorbed to the negatively charged clay surfaces, facilitating oxidation. canada.caresearchgate.net
The interaction between benzidine and clays can lead to the formation of various colored species depending on the pH and hydration state. researchgate.net For instance, in aqueous suspensions of benzidine and montmorillonite clay at a pH range of 3 to 9, the blue radical cation is the predominant species. researchgate.net At a pH lower than 3, a yellow dication species is mainly formed. researchgate.net Over time, these intermediates can further react to form polymeric products, indicated by a change in color to orange-brown, which has been identified as poly(benzidine). researchgate.net
Environmental Transport and Distribution
Adsorption to Soil and Sediment Particles
The transport and distribution of benzidine in the environment are heavily influenced by its strong tendency to adsorb to soil and sediment particles. cdc.govcanada.ca This adsorption process is complex and is affected by several factors, including the pH of the system, the organic carbon content of the soil or sediment, and the clay mineralogy. cdc.govcanada.ca
The pH of the surrounding water is a primary determinant of benzidine adsorption. cdc.govcanada.canih.gov Benzidine is a weak base with two pKa values, meaning it can exist in neutral, singly protonated, or doubly protonated forms depending on the pH. nih.gov In acidic environments (low pH), benzidine becomes protonated, forming cations. cdc.govnih.gov These positively charged ions are strongly attracted to the negatively charged surfaces of clay minerals and organic matter in soil and sediment through cation exchange mechanisms. cdc.govcanada.ca As the pH increases, the proportion of neutral benzidine molecules increases, leading to a decrease in adsorption via cation exchange. cdc.gov However, even the neutral form can adsorb to soil organic matter through hydrophobic interactions. nih.gov
The organic carbon content of the soil or sediment also plays a role in the adsorption of benzidine. nih.gov The organic-carbon/water partition coefficient (Koc) is a measure of a chemical's tendency to be sorbed by soil or sediment. A reported Koc value for benzidine on estuarine colloidal organic matter was 3,430 at pH 7.9, indicating strong adsorption to suspended solids and sediment. cdc.gov
Clay minerals are particularly effective at adsorbing benzidine. cdc.govepa.gov The layered structure of clays like montmorillonite provides a large surface area for adsorption, and the presence of exchangeable cations on the clay surface facilitates the binding of protonated benzidine. cdc.govcanada.ca This adsorption to clay can also be a precursor to the oxidative degradation of benzidine. cdc.gov
The table below summarizes the key factors influencing the adsorption of benzidine to soil and sediment particles.
| Factor | Influence on Benzidine Adsorption |
| pH | Adsorption increases as pH decreases due to the formation of benzidine cations that bind to negatively charged soil and sediment surfaces. cdc.govcanada.ca |
| Organic Carbon Content | Higher organic carbon content generally leads to increased adsorption, particularly of the neutral benzidine molecule. nih.gov |
| Clay Mineralogy | Clays, especially those with high cation exchange capacity like montmorillonite, strongly adsorb benzidine. cdc.govcanada.ca |
Mobility in Aqueous and Soil Environments
The mobility of benzidine in aqueous and soil environments is significantly limited by its strong adsorption to solid particles. cdc.govcanada.caepa.gov Once released into the environment, benzidine tends to partition from the water column to soil and sediment, where it becomes relatively immobile. cdc.govepa.gov
In aqueous systems, the portion of benzidine that remains dissolved can be transported with the flow of water. However, due to its high adsorption affinity, a significant fraction is quickly removed from the water phase and deposited in the sediment. cdc.gov This process is particularly efficient in environments with high suspended sediment loads. cdc.gov
In soil environments, the downward movement of benzidine through the soil profile is generally slow. epa.gov The strong binding to soil particles, especially in the upper layers which are often rich in organic matter and clays, retards its leaching into groundwater. cdc.govcanada.ca The mobility is expected to be lowest in acidic soils where benzidine exists predominantly in its cationic, strongly sorbed forms. cdc.govcanada.ca Even in less acidic or neutral soils, adsorption to organic matter can still significantly reduce its mobility. nih.gov
The table below provides a qualitative assessment of benzidine's mobility in different environmental compartments.
| Environmental Compartment | Mobility Potential | Primary Controlling Factor |
| Surface Water | Low to Moderate | Adsorption to suspended sediments. cdc.gov |
| Groundwater | Low | Strong adsorption to soil particles in the overlying soil profile. canada.caepa.gov |
| Soil | Low | High adsorption to organic matter and clay minerals, influenced by pH. cdc.govcanada.ca |
Volatilization from Water and Soil
Volatilization, the process by which a chemical evaporates from water or soil into the air, is not considered a significant environmental fate process for benzidine and its salts, including benzidine sulfate (B86663). cdc.govnih.gov This is due to a combination of its chemical and physical properties.
Benzidine has a very low Henry's Law constant, which is a measure of the partitioning of a chemical between air and water. cdc.govnih.gov An estimated Henry's Law constant for benzidine is 5.2 x 10⁻¹¹ atm-m³/mol, which indicates that it has a strong preference for remaining in the aqueous phase rather than volatilizing into the air. cdc.gov
Furthermore, in acidic to neutral environments, benzidine exists at least partially in its protonated (cationic) forms. nih.gov Cations are non-volatile, and therefore, the salt forms of benzidine, such as benzidine sulfate, will not volatilize from water or moist soil surfaces. nih.gov
The vapor pressure of benzidine is also very low, estimated at 7 x 10⁻⁷ mm Hg. nih.gov This low vapor pressure further limits its potential to volatilize from dry soil surfaces. nih.gov
The table below summarizes the key properties of benzidine that limit its volatilization.
| Property | Value | Implication for Volatilization |
| Henry's Law Constant | 5.2 x 10⁻¹¹ atm-m³/mol (estimated) cdc.gov | Essentially non-volatile from water and moist soil. cdc.govnih.gov |
| Vapor Pressure | 7 x 10⁻⁷ mm Hg (estimated) nih.gov | Very low potential for volatilization from dry soil. nih.gov |
| Ionic State in Environment | Exists as non-volatile cations in acidic to neutral conditions. nih.gov | The salt forms are non-volatile. nih.gov |
Chemical Engineering Approaches for Environmental Remediation
The remediation of sites contaminated with benzidine and its derivatives presents a significant challenge due to its persistence and toxicity. Chemical engineering principles are applied to develop and optimize various technologies for the removal and degradation of these compounds from soil and water. alliedacademies.orgresearchgate.net These approaches can be broadly categorized into physical, chemical, and biological treatment methods, often used in combination to achieve effective remediation. researchgate.net
Advanced Oxidation Processes (AOPs) are a prominent set of chemical engineering techniques used for the degradation of recalcitrant organic pollutants like benzidine. researchgate.net AOPs involve the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds, ultimately leading to their mineralization into carbon dioxide, water, and inorganic ions. researchgate.net Examples of AOPs that have been investigated for the treatment of benzidine-containing wastewater include:
Ozonation: The use of ozone (O₃), a powerful oxidant, can be enhanced by combining it with hydrogen peroxide (H₂O₂) or ultraviolet (UV) radiation to increase the production of hydroxyl radicals. researchgate.net
Fenton and Photo-Fenton Processes: These processes use a mixture of hydrogen peroxide and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. The reaction can be accelerated by the use of UV light (photo-Fenton). researchgate.net
Photocatalysis: This involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals and other reactive oxygen species.
Adsorption is another widely used chemical engineering process for the removal of benzidine from water. researchgate.net This physical process involves the transfer of the contaminant from the liquid phase to the surface of a solid adsorbent. Activated carbon is a common adsorbent due to its high surface area and porous structure. Research is ongoing to develop novel and more cost-effective adsorbent materials. alliedacademies.org
Chemical reduction has also been explored for the transformation of benzidine. For example, zero-valent iron (ZVI) has been shown to be effective in degrading various organic pollutants. The ZVI acts as an electron donor, leading to the reductive cleavage of the bonds in the benzidine molecule.
The integration of these chemical engineering approaches with biological treatment methods is often a cost-effective and sustainable solution. researchgate.netresearchgate.net For instance, AOPs can be used as a pre-treatment step to break down the complex benzidine molecule into more biodegradable intermediates, which can then be further treated in a conventional biological wastewater treatment plant. researchgate.net The design and optimization of reactors, process control, and the management of treatment byproducts are all critical aspects of applying these chemical engineering solutions for the environmental remediation of benzidine. researchgate.net
Applications of Benzidine Sulfate in Advanced Materials and Chemical Synthesis
Role as a Chemical Intermediate in Synthesis
The primary role of benzidine (B372746) sulfate (B86663) in chemical synthesis has been as an intermediate, particularly in the production of dyes and related compounds. The ability to diazotize its two amino groups makes it a valuable starting material for creating larger, more complex structures.
Precursor for Azo Dyes and Pigments (Focus on Chemical Synthesis)
Benzidine sulfate is a key precursor in the synthesis of azo dyes and pigments. epa.govnih.govchemicalbook.com The synthesis process begins with the diazotization of benzidine, often in the form of its sulfate or hydrochloride salt, with nitrous acid to form a tetrazonium salt. epa.govnih.gov This reaction is a cornerstone of azo dye chemistry, creating a highly reactive intermediate. nih.govnih.gov
The resulting bis-diazonium salt readily undergoes coupling reactions with various aromatic compounds, such as phenols and aromatic amines, to produce a wide array of azo dyes. epa.goveuropa.euzienjournals.com These dyes are characterized by the presence of one or more azo groups (-N=N-), which act as chromophores and are responsible for the color of the compounds. zienjournals.comresearchgate.net The specific color of the dye can be tuned by varying the coupling component. nih.gov
The synthesis of many commercial dyes, including some in the "Benzidine Yellow" class, has traditionally involved the tetrazotization of a benzidine derivative, followed by coupling with an acetoacetarylide. google.com For instance, the production of C.I. Pigment Yellow 12 involves the diazotization of 3,3'-dichlorobenzidine, which can be prepared from benzidine. google.com The general reaction scheme for producing a benzidine-based azo dye can be represented as:
Diazotization: this compound is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) to form the corresponding tetrazonium salt. canada.caiipseries.org
Coupling: The tetrazonium salt is then reacted with a coupling component (e.g., a naphthol derivative or an aromatic amine) to form the final azo dye. iipseries.orgmdpi.com
This versatility in coupling reactions has led to the development of over 250 different benzidine-based dyes. epa.gov
Table 1: Examples of Azo Dyes and Pigments Derived from Benzidine Precursors
| Dye/Pigment Class | Precursor | Coupling Component Example | Resulting Product Class |
|---|---|---|---|
| Benzidine Yellow | 3,3'-Dichlorobenzidine | Acetoacetarylide | Azo Pigment |
| Direct Dyes | Benzidine | 1-Aminonaphthalene-4-sulfonic acid | Azo Dye (e.g., Congo Red) wikipedia.org |
| Various Azo Dyes | Benzidine | Phenols, Naphthols, Aromatic Amines | Azo Dyes |
Synthesis of Fast Color Salts and Naphthols
This compound has also been utilized as an intermediate in the production of fast color salts and certain naphthol-based dyes. nih.govchemicalbook.comijarsct.co.innih.gov Fast color salts are stabilized diazonium salts that are used in the azoic dyeing process. kvmwai.edu.in In this process, a fiber is first impregnated with a coupling component, such as a naphthol derivative, and then treated with a solution of the fast color salt. canada.ca This results in the in-situ formation of an insoluble azo dye directly on the fiber. canada.ca
The synthesis of these fast salts can involve the diazotization of benzidine, followed by stabilization of the resulting diazonium salt. kvmwai.edu.in These stabilized salts, often in the form of double salts with zinc chloride or as fluoborates, are more stable than the simple diazonium chlorides and can be stored and sold as commercial products. kvmwai.edu.in
Materials Science Applications
Beyond its traditional use in dye synthesis, the structural properties of benzidine have led to its exploration in the field of materials science for creating advanced polymers and materials with specific functionalities.
Development of Conjugated Organic Materials
Benzidine derivatives are employed in the synthesis of conjugated organic materials. These materials are characterized by alternating single and double bonds, which lead to delocalized π-electron systems and unique electronic and optical properties. The biphenyl (B1667301) core of benzidine provides a rigid and planar building block that can be incorporated into larger conjugated systems.
Recent research has focused on the synthesis of benzidine-based conjugated organic materials bearing donor-acceptor groups for applications in areas like photovoltaics. researchgate.net For example, condensation reactions between benzidine and various aldehydes can produce novel conjugated compounds. researchgate.net Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the geometric, electronic, and spectroscopic features of these materials, including their HOMO-LUMO energy levels and band gaps, which are crucial for their performance in electronic devices. researchgate.net The electropolymerization of this compound has also been investigated for creating composite films for sensor applications. rsc.orgresearchgate.net
Table 2: Research Findings on Benzidine-Based Conjugated Materials
| Research Focus | Key Findings | Potential Application |
|---|---|---|
| Synthesis of benzidine-based materials with donor-acceptor groups | Power conversion efficiencies of up to 2.80% were calculated for some derivatives. researchgate.net | Dye-sensitized solar cells researchgate.net |
| Electro-polymerization of this compound | Formation of composite films with other monomers like luminol (B1675438). rsc.org | Biosensors rsc.org |
| Synthesis of triphenylamine-dibenzosuberenone-based conjugated material | Investigation of photovoltaic properties. researchgate.net | Organic electronics |
Precursor to Polybenzimidazole Fibers
Benzidine derivatives, specifically 3,3'-diaminobenzidine (B165653) (DAB), are precursors to the synthesis of polybenzimidazole (PBI) fibers. pw.edu.plchemicalbook.in PBI is a class of high-performance polymers known for their exceptional thermal and chemical stability. The synthesis involves the polycondensation of DAB with a dicarboxylic acid or its derivative, such as isophthalic acid, in a high-temperature solvent like polyphosphoric acid. researchgate.net While benzidine itself is not the direct monomer, its derivative DAB is crucial for forming the repeating benzimidazole (B57391) units that constitute the polymer backbone. pw.edu.pl These fibers find applications in demanding environments where resistance to high temperatures and chemicals is required.
Cross-linking Agents in Polymer Science (e.g., Polyurethane Plastics)
The difunctional nature of benzidine has made it a candidate for use as a cross-linking agent in polymer science. chemcess.com In the context of polyurethane plastics, for example, diisocyanates are reacted with polyols to form the polymer chains. The addition of a chain extender or cross-linker, such as a diamine like benzidine, can introduce cross-links between the polymer chains. This cross-linking increases the rigidity, thermal stability, and mechanical strength of the resulting polyurethane. carbodiimide.comrevistapielarieincaltaminte.ro The biphenyl unit of benzidine can impart a stiffening effect on the polymer chains, contributing to enhanced temperature stability. iarc.fr
Research on Advanced Materials
This compound, a salt of the aromatic amine benzidine, has been a subject of investigation in the development of novel advanced materials. Its unique chemical structure and reactivity are leveraged in various research domains, from optoelectronics to energy storage. The following sections detail the specific applications and research findings related to this compound and its derivatives in the field of advanced materials.
Optoelectronic Materials Development
The structural backbone of benzidine is a key component in the design of organic materials for optoelectronic applications. These materials are engineered for use in devices that interact with light, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. mdpi.com Research has focused on synthesizing benzidine-based conjugated organic materials and studying their structure-property relationships to optimize performance.
One area of exploration involves creating donor-acceptor (D-A) type molecules, where the benzidine moiety can act as a part of the conjugated system. For instance, azomethines, which contain a C=N bond, can be synthesized from benzidine derivatives and are noted for their utility as linkers in conjugated materials for electronic applications. mdpi.com These materials are investigated for their potential in devices like photovoltaic cells and OLEDs. mdpi.com
Detailed research findings on the photovoltaic properties of specific benzidine derivatives have been reported. In one study, tetraethoxymethyl, diphenyl, and dipyrenyl units were fused with a biphenyl group via a diimine bond to create novel benzidine derivatives. researchgate.net The relationship between the molecular structure of these compounds and their photovoltaic properties was analyzed using density functional theory (DFT). The study calculated key parameters such as the HOMO-LUMO energy gap (Eg) and power conversion efficiency (PCE), which are critical indicators of a material's suitability for solar cell applications. researchgate.net The findings indicated that extending the π-conjugation, as seen in the dipyrenyl-bearing benzidine derivative, resulted in a lower energy gap and a higher PCE, making it a promising candidate for dye-sensitized solar cells (DSSCs). researchgate.net
Table 1: Photovoltaic Properties of Synthesized Benzidine Derivatives
| Compound | Architecture | Calculated Band-Gap (Eg) in eV | Calculated Power Conversion Efficiency (PCE) in % |
|---|---|---|---|
| Compound 2 | D-A-D | 4.705 | 2.25 |
| Compound 4a | D-A-π-A-D | 3.679 | 2.70 |
| Compound 4b | D-A-π-A-D | 3.006 | 2.80 |
Source: Adapted from research on benzidine-based conjugated organic materials. researchgate.net
Another strategic approach involves using regioisomers of benzidine-fullerene to control charge distribution and charge separation, which are fundamental processes in optoelectronic materials. researchgate.net Understanding these mechanisms provides essential guidance for designing more efficient materials for applications such as photoelectronic switches and photocatalysis. researchgate.net
Biosensor and Electrochemical Sensor Fabrication
This compound has been directly utilized in the fabrication of sensitive and selective electrochemical sensors and biosensors. researchgate.net These devices convert a biological or chemical reaction into a measurable electrical signal and are valuable tools in diagnostics and environmental monitoring. mdpi.comnih.gov
A significant application is the development of an electrochemiluminescence (ECL) sensor for dopamine (B1211576) detection. researchgate.net In this research, a poly(luminol–this compound) film was synthesized by cyclic voltammetry and deposited on an electrode. researchgate.netresearchgate.net The enzyme tyramine (B21549) oxidase was then immobilized on this polymer film. The enzyme catalyzes the oxidation of dopamine, producing hydrogen peroxide (H2O2), which is necessary for the ECL reaction with luminol. researchgate.net This biosensor demonstrated high sensitivity and selectivity for dopamine, a crucial neurotransmitter whose detection is important for diagnosing neurological disorders like Parkinson's disease. researchgate.net
Table 2: Performance Characteristics of a Poly(luminol-Benzidine Sulfate) ECL Biosensor for Dopamine
| Parameter | Value |
|---|---|
| Linear Detection Range | 1–20 nM |
| Detection Limit (LOD) | 0.5 nM |
| Interferent Response | Almost no response to 100-fold excess of ascorbic acid and uric acid |
Source: Based on research data for an ECL sensor using a poly(luminol-benzidine sulfate) electrode. researchgate.net
The use of polybenzidine and its composites is also explored in the broader design of various sensors. d-nb.info A novel, simple, and green synthesis method for the self-polymerization of benzidine on an anodized graphite (B72142) sheet has been reported, which could serve as a foundational technique for fabricating sensors for various analytical applications. d-nb.info Furthermore, graphene-based electrochemical sensors have been developed using a this compound modified electrode, highlighting the versatility of this compound in sensor technology. eurekaselect.com
Exploration in Energy Research (e.g., Battery Applications, Hydrogen Storage)
In the field of energy research, benzidine and its derivatives are being investigated as promising electroactive materials, particularly for energy storage devices like redox flow batteries and supercapacitors. d-nb.inforesearchgate.net
Aqueous organic redox flow batteries (AORFBs) represent a potential low-cost solution for large-scale energy storage. acs.org Research has focused on the theoretical and experimental evaluation of benzidine derivatives as the electroactive species in these batteries. researchgate.netacs.org These molecules can undergo multi-electron transfers, which is a desirable characteristic for high-energy-density battery materials. researchgate.net A study on a dimer of sodium 4-diphenylamine sulfonate, a water-soluble benzidine derivative, showed it undergoes a two-electron transfer process at highly acidic pH levels. researchgate.netacs.org
Through a screening process that combined experimental data with theoretical calculations of Pourbaix diagrams, researchers have identified benzidine derivatives that could function as either the catholyte or anolyte in a flow cell. researchgate.netacs.org The redox potential of these molecules can be tuned through different functional groups, allowing for the design of full-organic redox flow batteries with specific cell voltages. researchgate.net
Table 3: Theoretical Cell Voltages for AORFBs with Benzidine Derivative Candidates
| pH | Anolyte Candidate | Catholyte Candidate | Theoretical Cell Voltage (V) |
|---|---|---|---|
| 0 | Derivative A | Derivative B | 0.60 |
| 7 | Derivative C | Derivative D | 0.68 |
Source: Adapted from theoretical screening of benzidine derivatives for redox flow batteries. researchgate.netacs.org
Beyond batteries, benzidine has been employed in the synthesis of materials for supercapacitors, also known as electric double-layer capacitors (EDLCs). researchgate.net One method uses benzidine to assist in the exfoliation and reduction of graphite oxide to produce graphene-based materials. researchgate.net The electrochemical properties of these materials were tested, yielding specific capacitance values up to approximately 178 F/g in an aqueous electrolyte, demonstrating their potential for use in high-performance energy storage devices. researchgate.net
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzidine |
| Luminol |
| Tyramine oxidase |
| Dopamine |
| Hydrogen peroxide |
| Ascorbic acid |
| Uric acid |
| Fullerene |
| Sodium 4-diphenylamine sulfonate |
| Graphite oxide |
| Formaldehyde |
| Benzaldehyde |
Q & A
Q. What are the critical safety protocols when handling benzidine sulfate in laboratory settings?
this compound is classified as a hazardous chemical due to its carcinogenic properties . Key safety measures include:
- Use of personal protective equipment (PPE): Gloves, lab coats, and eye protection compliant with EN 166 or NIOSH standards .
- Ventilation: Conduct experiments in fume hoods to avoid inhalation of dust or vapors .
- Storage: Keep in sealed, light-resistant containers at room temperature to prevent degradation .
- Spill management: Neutralize with appropriate agents (e.g., activated carbon) and avoid water runoff into drains .
Q. What standard methods ensure the synthesis of high-purity this compound?
- Synthesis : React benzidine with sulfuric acid under controlled stoichiometry, followed by crystallization in ethanol .
- Purification : Recrystallize using hot water or ethanol, and filter under reduced pressure to remove impurities .
- Characterization : Validate purity via elemental analysis (C, H, N, S), NMR spectroscopy, and HPLC (>99% purity threshold) .
Q. Which analytical techniques are most effective for detecting this compound in environmental samples?
- HPLC-UV : Optimal for quantifying trace levels (LOD: 0.1 ppm) with a C18 column and mobile phase (acetonitrile:water, 70:30) .
- Spectrophotometry : Measure absorbance at 285 nm in acidic media, though interference from aromatic amines may require derivatization .
- GC-MS : Useful for identifying degradation by-products but requires derivatization due to low volatility .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s reactivity under varying pH and temperature conditions?
- Experimental Design : Use a factorial design to test pH (2–12) and temperature (20–80°C) effects on hydrolysis rates .
- Data Collection : Monitor reaction kinetics via UV-Vis spectroscopy and validate intermediates using LC-MS .
- Controls : Include buffer-only and heat-only controls to isolate variable impacts .
Q. What methodologies resolve contradictions in reported carcinogenic mechanisms of this compound across experimental models?
- Meta-Analysis : Systematically compare in vitro (e.g., Ames test) and in vivo (rodent bioassays) data to identify dose-response discrepancies .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-benzidine) to track metabolic activation pathways in hepatic microsomes .
- Cross-Model Validation : Replicate key studies using standardized protocols (e.g., OECD Guidelines 451/453) to minimize methodological variability .
Q. How can mechanistic studies elucidate this compound’s interaction with DNA?
- Adduct Formation : Incubate this compound with DNA (e.g., plasmid pBR322) and detect covalent adducts via ³²P-postlabeling .
- Computational Modeling : Apply molecular docking simulations to predict binding affinity with guanine residues (e.g., using AutoDock Vina) .
- Enzymatic Assays : Measure DNA repair enzyme activity (e.g., OGG1) in exposed cell lines to assess repair efficiency .
Q. What strategies optimize trace-level detection of this compound in complex matrices like wastewater?
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges and elute with methanol:acetic acid (95:5) to reduce matrix interference .
- Method Validation : Assess recovery rates (≥80%) and precision (RSD <5%) via spiked samples .
- Advanced Detection : Couple HPLC with electrochemical detection for enhanced sensitivity (LOD: 0.01 ppm) .
Q. How can degradation pathways of this compound be assessed to identify hazardous by-products?
- Photolysis Studies : Expose aqueous solutions to UV light (254 nm) and analyze products via LC-QTOF-MS .
- Oxidative Degradation : Treat with Fenton’s reagent (Fe²⁺/H₂O₂) and monitor hydroxyl radical-mediated breakdown .
- Toxicity Testing : Evaluate by-product toxicity using Daphnia magna acute toxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
